GSK2837808A: An In-Depth Technical Guide to a Potent Lactate Dehydrogenase A Inhibitor
GSK2837808A: An In-Depth Technical Guide to a Potent Lactate Dehydrogenase A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK2837808A, a potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting cancer metabolism. This guide covers the core mechanism of action, preclinical data, and detailed experimental methodologies for the evaluation of this compound.
Core Concepts: The Warburg Effect and Targeting LDHA
Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen—a phenomenon known as the "Warburg effect."[1] Lactate dehydrogenase A (LDHA) is a critical enzyme in this process, catalyzing the conversion of pyruvate to lactate.[2] This metabolic shift provides cancer cells with a rapid means of generating ATP and essential building blocks for proliferation.[1] Furthermore, the resulting acidic tumor microenvironment contributes to immune evasion, metastasis, and therapeutic resistance.
GSK2837808A is a quinoline 3-sulfonamide derivative that acts as a potent and selective, NADH-competitive inhibitor of LDHA.[3][4] By blocking the activity of LDHA, GSK2837808A aims to reverse the Warburg effect, thereby depriving cancer cells of a key metabolic advantage, increasing oxidative stress, and potentially rendering them more susceptible to other therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for GSK2837808A across various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Reference(s) |
| Human LDHA | Cell-free enzymatic assay | 2.6 | [3][5][6][7] |
| Human LDHB | Cell-free enzymatic assay | 43 | [3][5][6][7] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | EC50 (µM) | Reference(s) |
| Snu398 | Hepatocellular Carcinoma | Lactate Production | 0.4 | |
| Multiple Cancer Cell Lines | Various | Lactate Production | 0.4 - >30 | [6] |
| MDA-MB-453 (Hypoxia) | Breast Carcinoma | Lactate Production | 10 | [6] |
| Snu398 | Hepatocellular Carcinoma | ECAR Reduction | 10 | [6] |
| A673 | Ewing Sarcoma | Cytotoxicity (48h) | > 57 | [6] |
| A673 | Ewing Sarcoma | Long-term growth inhibition | 0.84 | |
| MIA PaCa-2 | Pancreatic Cancer | Long-term growth inhibition | 1.37 | |
| MIA PaCa-2 | Pancreatic Cancer | Cytotoxicity (48h) | 28.4 | |
| PANC-1 | Pancreatic Cancer | Growth Inhibition (GI50) | 11.31 |
Table 3: In Vivo Pharmacokinetics
| Species | Administration | Dose | Parameter | Value | Reference(s) |
| Rat | IV | 0.25 mg/kg | Clearance | 69 mL/min/kg | [6] |
| Rat | Oral | 50 mg/kg | Blood Levels | At or below detection limit (2.5 ng/mL) | [6] |
| Mouse | Oral | 100 mg/kg | Blood Levels | At or below detection limit (2.5 ng/mL) | [6] |
Signaling Pathways and Experimental Workflows
Glycolytic Pathway and Point of Inhibition by GSK2837808A
The following diagram illustrates the central role of LDHA in anaerobic glycolysis and the inhibitory action of GSK2837808A.
Caption: Inhibition of LDHA by GSK2837808A blocks lactate production.
Preclinical Evaluation Workflow for a Metabolic Inhibitor
This diagram outlines a typical workflow for the preclinical assessment of a metabolic inhibitor like GSK2837808A.
Caption: Preclinical drug discovery and development workflow.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of GSK2837808A. These protocols are based on published information and standard laboratory practices.
LDHA Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK2837808A against recombinant human LDHA.
Materials:
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Recombinant human LDHA enzyme
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GSK2837808A
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Pyruvate
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β-Nicotinamide adenine dinucleotide, reduced form (NADH)
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Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
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96-well, UV-transparent microplates
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Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of GSK2837808A in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Assay Reaction:
-
To each well of the microplate, add the diluted GSK2837808A or vehicle control (Assay Buffer with DMSO).
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Add recombinant human LDHA enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a solution of NADH and pyruvate. Final concentrations should be optimized and are typically in the low micromolar range for NADH and near the Km for pyruvate.
-
-
Data Acquisition: Immediately begin kinetic measurements of the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of GSK2837808A by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition versus the logarithm of the GSK2837808A concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Cellular Lactate Production Assay
Objective: To measure the effect of GSK2837808A on lactate production in cancer cell lines.
Materials:
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Cancer cell line of interest (e.g., MDA-MB-453, Snu398)
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Complete cell culture medium (e.g., DMEM with 5% FBS)
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Physiological DMEM (5 mM glucose, 0.5 mM glutamine, no FBS)
-
GSK2837808A
-
Lactate analysis instrument (e.g., YSI 2900 Biochemistry Analyzer with a lactate oxidase probe) or a colorimetric/fluorometric lactate assay kit.[5][7]
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow overnight.
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Treatment:
-
Aspirate the complete culture medium.
-
Wash the cells with PBS.
-
Add physiological DMEM containing various concentrations of GSK2837808A or DMSO as a vehicle control.
-
-
Sample Collection: After a defined incubation period (e.g., 2 hours for hypoxic cells, 6 hours for normoxic cells), collect the cell culture medium from each well.[7]
-
Lactate Quantification:
-
Using a Biochemistry Analyzer: Calibrate the instrument according to the manufacturer's instructions. Analyze the collected media samples to determine the lactate concentration.[7]
-
Using a Kit: Follow the manufacturer's protocol for the chosen lactate assay kit. This typically involves mixing the culture supernatant with a reaction mixture and measuring the absorbance or fluorescence.
-
-
Data Analysis:
-
Normalize the lactate concentrations to the cell number or total protein content in each well to account for any differences in cell density.
-
Express the results as a percentage of the lactate produced by the vehicle-treated control cells.
-
Plot the percentage of lactate production versus the GSK2837808A concentration to determine the EC50.
-
Cell Proliferation Assay
Objective: To assess the effect of GSK2837808A on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GSK2837808A
-
Reagents for a proliferation assay (e.g., CellTiter-Glo®, MTT, or direct cell counting)
-
96-well, clear or opaque-walled cell culture plates
Procedure:
-
Cell Seeding: Seed cells at a low density in 96-well plates and allow them to attach overnight.
-
Treatment: Add complete culture medium containing a range of GSK2837808A concentrations or a vehicle control.
-
Incubation: Incubate the cells for a prolonged period, typically 48 to 120 hours, to allow for multiple cell divisions.
-
Viability Assessment:
-
CellTiter-Glo®: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.
-
MTT Assay: Add MTT reagent to each well, incubate to allow for formazan crystal formation, solubilize the crystals, and measure the absorbance.
-
Direct Cell Counting: Trypsinize and count the cells from each treatment group using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control group (100% viability).
-
Plot the percent viability against the logarithm of the GSK2837808A concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of GSK2837808A in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
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Cancer cell line capable of forming tumors in mice
-
GSK2837808A
-
Appropriate vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]
-
Calipers for tumor measurement
-
Animal handling and surgical equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. Once the tumors reach a pre-determined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer GSK2837808A or the vehicle control to the respective groups according to a defined dosing schedule (e.g., daily, via oral gavage or intravenous injection).
-
Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
Observe the animals for any signs of adverse effects.
-
-
Endpoint: Continue the study until the tumors in the control group reach a pre-defined maximum size or for a specified duration. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
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Conclusion
GSK2837808A is a highly potent and selective inhibitor of LDHA that has demonstrated significant preclinical activity. By targeting a key enzyme in the metabolic reprogramming of cancer cells, it represents a promising therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of GSK2837808A and other LDHA inhibitors in oncology. Further studies are warranted to optimize its pharmacokinetic properties and to explore its efficacy in combination with other anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of LDH assay for therapeutic efficacy evaluation of ex vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport-exclusion pharmacology to localize lactate dehydrogenase activity within cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
